2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine
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Overview
Description
2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine is a compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclopropyl and oxolane groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The oxolane ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the triazole or oxolane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole or oxolane derivatives.
Scientific Research Applications
2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding or π-π interactions with target proteins, while the cyclopropyl and oxolane groups may enhance binding affinity or specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine is unique due to its combination of a cyclopropyl group, a triazole ring, and an oxolane ring. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the oxolane ring can enhance solubility and bioavailability, while the cyclopropyl group can increase metabolic stability.
Properties
IUPAC Name |
2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-7-9(13-14-15)6-12-10-4-5-16-11(10)8-2-3-8/h7-8,10-12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIPCAGIEXGMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CCOC2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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